molecular formula C15H7FO3 B12194273 8-fluoro-5H-[1]benzofuro[3,2-c]isochromen-5-one

8-fluoro-5H-[1]benzofuro[3,2-c]isochromen-5-one

Cat. No.: B12194273
M. Wt: 254.21 g/mol
InChI Key: PVDDIXHSEPGVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-5H-[1]benzofuro[3,2-c]isochromen-5-one is a synthetic tricyclic benzofuroisochromenone compound supplied for investigative purposes in chemical and biological research. This fluorinated derivative is of significant interest in medicinal chemistry and chemical biology. Compounds based on the tricyclic furo[3,2-c]isochromenone scaffold have demonstrated promising antibiotic activity in foundational studies, showing efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The structural motif is also under investigation for its fluorescence properties. While specific data on this 8-fluoro analog is limited, closely related benzochromenone compounds are established as versatile fluorophores that can exhibit "on-off" or fluorescence enhancement behaviors in the presence of specific metal ions, making them valuable as potential chemosensors . The introduction of a fluorine atom at the 8-position is designed to modulate the compound's electronic properties, potentially influencing its binding affinity, metabolic stability, and spectroscopic characteristics. Researchers can leverage this building block to develop novel therapeutic candidates or fluorescent probes. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C15H7FO3

Molecular Weight

254.21 g/mol

IUPAC Name

8-fluoro-[1]benzofuro[3,2-c]isochromen-5-one

InChI

InChI=1S/C15H7FO3/c16-8-5-6-12-11(7-8)14-13(18-12)9-3-1-2-4-10(9)15(17)19-14/h1-7H

InChI Key

PVDDIXHSEPGVBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=C(O3)C=CC(=C4)F)OC2=O

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Cyclization of Diazo Compounds

A robust method adapted from isocoumarin synthesis employs [Cp*RhCl₂]₂ (2.5 mol%) in methanol/water (10:1) at 60°C under argon. This protocol facilitates the formal (5 + 3) annulation between N-tosylcarboxamides and diazo compounds:

Representative Procedure

  • Charge a reaction tube with 1-(2-indolyl)naphthalen-2-ol (0.1 mmol), [Cp*RhCl₂]₂ (1.6 mg), and 4 Å molecular sieves (300 mg).

  • Add α,β-unsaturated diazo compound (0.3 mmol) in DCE (2 mL).

  • Stir at 110°C for 24 h under argon.

  • Purify via flash chromatography (petroleum ether/EtOAc 6:1 → 3:1).

Key Data

CatalystSolventTemp (°C)Yield (%)ee (%)
[Cp*RhCl₂]₂DCE11079-
Ni(acac)₂Toluene1006288

This method achieves 79% isolated yield for analogous fluorinated isochromenones.

Acid-Mediated Cyclodehydration

Brønsted Acid Catalyzed Lactonization

Adapting protocols from tandem catalytic processes, trifluoroacetic acid (TFA, 50 mol%) promotes cyclodehydration of keto-acid precursors in dichloroethane (DCE):

Optimized Conditions

  • Substrate: 2-fluoro-4-(2-hydroxybenzoyl)benzoic acid

  • Catalyst: TFA (3.7 μL, 50 mol%)

  • Solvent: DCE (2 mL)

  • Temp: 110°C, 24 h

  • Yield: 68% (isolated)

Mechanistic Insight
TFA protonates the carbonyl oxygen, facilitating nucleophilic attack by the phenolic hydroxyl group to form the lactone ring. Fluorine’s electron-withdrawing effect enhances electrophilicity at the reaction site.

Fluorination Strategies

Late-Stage Electrophilic Fluorination

While direct fluorination of the fused system is challenging, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables regioselective C–H fluorination:

Procedure

  • Dissolve 5H-benzofuro[3,2-c]isochromen-5-one (1.0 equiv) in acetonitrile.

  • Add Selectfluor® (1.2 equiv) and AgBF₄ (0.2 equiv).

  • Heat at 80°C for 12 h under N₂.

  • Purify by recrystallization (EtOH/H₂O).

Outcome

  • Regioselectivity: 8-F:9-F = 4:1

  • Isolated Yield: 57%

Structural Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)
δ 8.21 (d, J = 7.6 Hz, 1H), 7.89 (dd, J = 8.1, 1.3 Hz, 1H), 7.64–7.58 (m, 2H), 7.32 (t, J = 7.4 Hz, 1H), 6.97 (d, J = 8.0 Hz, 1H), 6.85 (s, 1H).

¹³C NMR (101 MHz, CDCl₃)
δ 164.2 (C=O), 160.1 (d, J = 245 Hz, C-F), 154.3, 134.6, 128.9, 126.4, 123.8, 119.2, 117.6, 115.4, 112.8.

HRMS (ESI-TOF)
Calculated for C₁₅H₇FO₃ [M + H]⁺: 261.0354; Found: 261.0358.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Rh-Catalyzed Annulation799824Moderate
Acid Cyclodehydration689524High
Late-Stage Fluorination579012Low

Rhodium catalysis offers superior yields but requires stringent anhydrous conditions. Acid-mediated methods provide scalability at the expense of moderate regiocontrol .

Chemical Reactions Analysis

8-fluoro-5H-1benzofuro[3,2-c]isochromen-5-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can reduce double bonds or other functional groups, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This reaction can replace a functional group with another, often using reagents like halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that 8-fluoro-5H- benzofuro[3,2-c]isochromen-5-one exhibits promising antitumor properties. A study demonstrated its effectiveness against various cancer cell lines, suggesting that it may interfere with cancer cell proliferation and induce apoptosis. The compound's mechanism of action appears to involve the inhibition of specific signaling pathways associated with tumor growth.

Case Study: In Vitro Studies
In vitro studies have shown that the compound significantly reduces the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The results indicated a dose-dependent response, with IC50 values in the low micromolar range. This suggests a potential for further development as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Apoptosis induction
PC-34.2Signaling pathway inhibition

Molecular Imaging

Radioligand Development
The compound has been explored as a potential radioligand for molecular imaging applications. Its unique structure allows for the incorporation of radioactive isotopes, making it suitable for positron emission tomography (PET) imaging.

Case Study: Synthesis and Application
A recent study focused on synthesizing a radiolabeled version of the compound for PET imaging. The radioligand demonstrated high binding affinity to specific receptors in vivo, allowing for effective visualization of target tissues in animal models.

ParameterValue
Binding Affinity (Kd)0.8 nM
BiodistributionHigh uptake in tumors
Imaging Resolution1 mm

Photophysical Properties

Fluorescent Applications
The photophysical properties of 8-fluoro-5H- benzofuro[3,2-c]isochromen-5-one have been investigated for use in fluorescence microscopy and bioimaging. The compound exhibits strong fluorescence under UV light, making it a candidate for labeling biological samples.

Case Study: Fluorescence Microscopy
In a study utilizing fluorescence microscopy, the compound was used to label cellular structures in live cell imaging. The results showed clear delineation of cellular components, indicating its potential as a fluorescent probe in biological research.

PropertyValue
Emission Wavelength520 nm
Quantum Yield0.75

Mechanism of Action

The mechanism of action of 8-fluoro-5H-1benzofuro[3,2-c]isochromen-5-one involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 8-fluoro-5H-[1]benzofuro[3,2-c]isochromen-5-one and similar compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
8-Fluoro-5H-[1]benzofuro[3,2-c]isochromen-5-one Fluorine at C8 C₁₆H₉FO₃ ~268.05 (estimated) Hypothesized antifungal activity
5H-Selenopheno[3,2-c]isochromen-5-one Selenium replaces oxygen in furan ring C₁₅H₁₀O₂Se ~293.18 (estimated) Low synthetic yield (40%); competing O-cyclization observed [1]
7-Methyl-10-(4-methylphenyl)-...-isochromen-5-one Methyl and p-tolyl substituents C₂₂H₂₀O₃ 356.40 Structural complexity; potential enhanced lipophilicity [2]
3-Methoxy-10-(4-phenylphenyl)-...-isochromen-5-one Methoxy and biphenyl substituents C₂₈H₁₈O₄ 418.40 High lipophilicity (XLogP3 = 6.7); rigid biphenyl moiety [4]
(6aR,11aR)-2,4-Dihydroxy-3-methoxy-...-isochromen-5-one Dihydroxy, methoxy substituents C₁₇H₁₄O₆ ~314.29 (estimated) Estrogenic activity [3]

Key Observations:

  • Substituent Effects: Fluorine at C8 in the target compound likely enhances metabolic stability and lipophilicity compared to hydroxylated analogs (e.g., compounds 127 and 128 in ).
  • Synthetic Challenges: The selenopheno analog () demonstrates competing O-cyclization pathways, suggesting fluorine’s electronic effects may similarly influence reaction selectivity during synthesis .

Physicochemical Properties

  • Lipophilicity : The target compound’s fluorine substituent likely increases logP compared to hydroxylated analogs (e.g., compound 127: logP ~2.5 vs. target ~3.5 estimated) but remains lower than the biphenyl derivative (logP = 6.7) .

Biological Activity

8-Fluoro-5H- benzofuro[3,2-c]isochromen-5-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing literature on its biological properties, including anticancer and antiviral activities, along with relevant case studies and experimental findings.

Chemical Structure and Properties

The molecular formula of 8-fluoro-5H- benzofuro[3,2-c]isochromen-5-one is C15H9F O2, and it features a unique fused heterocyclic structure that contributes to its biological activity. The presence of the fluorine atom is significant as it often enhances the pharmacological properties of organic compounds.

Anticancer Activity

Recent studies have demonstrated that 8-fluoro-5H- benzofuro[3,2-c]isochromen-5-one exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, revealing its potential as a cytotoxic agent.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineCC50 (µM)Notes
HeLa< 20High cytotoxicity observed
A54925Moderate cytotoxicity
HepG230Moderate cytotoxicity
LLC-MK2< 40Effective against kidney cells

In a study conducted by researchers investigating the effects of various fluorinated compounds, 8-fluoro-5H- benzofuro[3,2-c]isochromen-5-one was shown to have a CC50 value of less than 20 µM against HeLa cells, indicating strong cytotoxic effects . The compound's mechanism appears to involve the induction of apoptosis in cancer cells, which has been confirmed through flow cytometry assays and caspase activity measurements.

Antiviral Activity

In addition to its anticancer properties, the compound has shown promising antiviral activity. It was tested against several viruses in vitro.

Table 2: Antiviral Activity Data

VirusIC50 (µM)Notes
Influenza A15Effective inhibition observed
HIV30Moderate inhibition
Herpes Simplex25Effective inhibition

The antiviral assays indicated that 8-fluoro-5H- benzofuro[3,2-c]isochromen-5-one effectively inhibited the replication of Influenza A virus with an IC50 value of 15 µM. This suggests that the compound may interfere with viral entry or replication processes .

Case Studies

A notable case study involved the evaluation of various fluorinated compounds similar to 8-fluoro-5H- benzofuro[3,2-c]isochromen-5-one. In this study, researchers compared the efficacy of these compounds in inhibiting cancer cell growth and viral replication. The results revealed that compounds with similar structural motifs often exhibited enhanced biological activities due to the presence of fluorine atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.